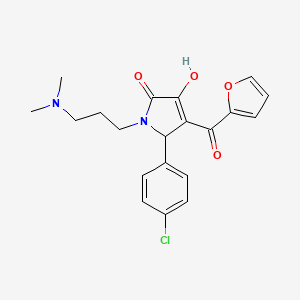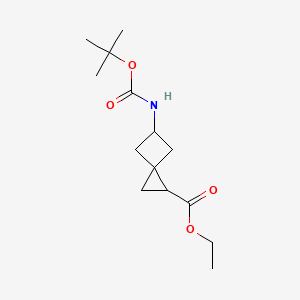
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of cyclic peptides, which are known for their diverse biological activities. In
作用机制
The mechanism of action of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with cellular targets such as enzymes, receptors, and ion channels. The cyclic structure of this peptide allows it to adopt a specific conformation that is essential for its biological activity.
Biochemical and Physiological Effects
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in programmed cell death. C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One of the advantages of using C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O in lab experiments is its ability to penetrate cell membranes, making it a potential drug delivery system. Additionally, this compound has been shown to have broad-spectrum antimicrobial activity, making it a promising candidate for the development of new antibiotics. However, one of the limitations of using C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O in lab experiments is its high cost of synthesis, which may limit its widespread use.
未来方向
There are several future directions for the study of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O. One of the areas of research is the development of new antibiotics based on the structure of this compound. Additionally, this peptide can be modified to enhance its biological activity and reduce its toxicity. Another area of research is the use of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O as a drug delivery system for the treatment of various diseases. Finally, the mechanism of action of this compound can be further elucidated to gain a better understanding of its biological activity.
Conclusion
In conclusion, C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a cyclic peptide that has shown promising results in scientific research. Its potential applications in the field of medicine make it an area of active research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
合成方法
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O is a cyclic peptide that can be synthesized using solid-phase peptide synthesis (SPPS) technique. This technique involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support. The synthesis of this compound requires the use of protected amino acids, coupling reagents, and deprotection agents. The final product is obtained after purification using high-performance liquid chromatography (HPLC) technique.
科学研究应用
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has been studied extensively for its potential applications in the field of medicine. This compound has been shown to exhibit antimicrobial activity against various strains of bacteria and fungi. Additionally, it has been found to have anticancer properties and can induce apoptosis in cancer cells. C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
属性
IUPAC Name |
ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.3]hexane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-5-18-11(16)10-8-14(10)6-9(7-14)15-12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEVKXPKXWTREW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CC(C2)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C(C)(C)(C)OC(NC1CC2(CC2C(=O)Occ)C1)=O | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B2386824.png)
![3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-8-(pyrrolidin-1-ylmethyl)-4H-chromen-4-one](/img/structure/B2386826.png)
![2-Chloro-1-[1-(3-methoxy-phenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2386828.png)
![2-(benzylthio)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386829.png)
![3-Chloro-6-[(4-chlorophenyl)methyl]pyridazine](/img/structure/B2386832.png)
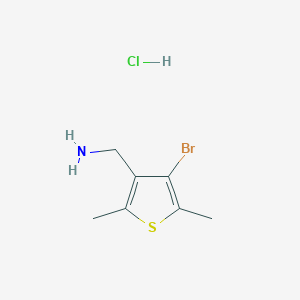
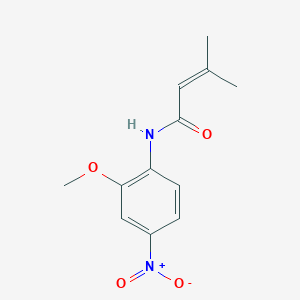
![2-[1-(Benzylsulfonyl)-2-pyrrolidinyl]-1,3-benzothiazole](/img/structure/B2386837.png)

![1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2386841.png)
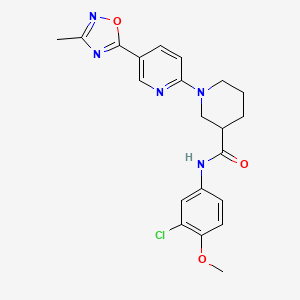
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2386843.png)
![3-allyl-2-((2-(3,4-dichlorophenyl)-2-oxoethyl)thio)-5-(p-tolyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2386846.png)
